Pomalidomide-5'-C6-acid
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Overview
Description
Pomalidomide-5’-C6-acid is a derivative of pomalidomide, which is an immunomodulatory drug used primarily in the treatment of multiple myeloma. Pomalidomide itself is a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide . It has shown significant efficacy in cases where other treatments, such as lenalidomide, have failed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C6-acid involves a multi-step process. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent . This reaction yields 3-(3-nitrophthalimido)-piperidine-2,6-dione, which is then further processed to obtain pomalidomide . Continuous flow chemistry has also been employed to improve the efficiency and safety of the synthesis process .
Industrial Production Methods
Industrial production of pomalidomide-5’-C6-acid typically involves large-scale synthesis using continuous flow methods. This approach allows for better control over reaction conditions and yields, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5’-C6-acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction is employed to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Pomalidomide-5’-C6-acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is primarily used in the treatment of multiple myeloma and other hematological malignancies.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Pomalidomide-5’-C6-acid exerts its effects through multiple mechanisms. It acts as an immunomodulatory agent with antineoplastic activity, inhibiting the proliferation and inducing apoptosis of various tumor cells . It also downregulates the interaction between multiple myeloma cells and the bone marrow microenvironment, which is crucial for disease progression .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound from which pomalidomide is derived.
Lenalidomide: A second-generation IMiD with similar but less potent effects compared to pomalidomide.
Uniqueness
Pomalidomide-5’-C6-acid is more potent than both thalidomide and lenalidomide, making it effective in cases where these drugs fail . Its unique structure allows for better efficacy and a different side effect profile, making it a valuable addition to the therapeutic arsenal against multiple myeloma .
Properties
Molecular Formula |
C20H23N3O6 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]heptanoic acid |
InChI |
InChI=1S/C20H23N3O6/c24-16-9-8-15(18(27)22-16)23-19(28)13-7-6-12(11-14(13)20(23)29)21-10-4-2-1-3-5-17(25)26/h6-7,11,15,21H,1-5,8-10H2,(H,25,26)(H,22,24,27) |
InChI Key |
YDWPUGHCLUSXPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCC(=O)O |
Origin of Product |
United States |
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